molecular formula C12H13BrN2O B1518639 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 1157273-16-9

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No. B1518639
M. Wt: 281.15 g/mol
InChI Key: JDBWNHVPBRFVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, also known as 2-Bromo-2-morpholinopropanenitrile (BMPN), is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 188-190°C. BMPN is used in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemical analysis. In

Scientific Research Applications

Photophysical Characterization and DNA Binding

The complex [Ru(phen)2dppz]2+, closely related to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, exhibits a "light-switch" effect crucial for its utility as a spectroscopic probe for DNA. Detailed investigations into its photophysics in aqueous and acetonitrile-water mixtures reveal a small quantum yield of photoluminescence, dependent on the formation of a novel metal-to-ligand charge-transfer species (E. Olson et al., 1997).

Structural Analysis and Emission Properties

4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, synthesized from morpholine and 4-aminobenzoic acid, shows intense absorption and emission bands in acetonitrile and 2-methyltetrahydrofuran solutions. The emission characteristics suggest a mixture of π-π* and n-π* transitions, with potential implications for the study of electronic transitions in related compounds (Taylor Chin et al., 2010).

Synthetic Methodologies

A one-pot synthetic method for constructing 3-substituted morpholine-2-one derivatives, involving the reflux of amino acids with 1,2-dibromoethane and subsequent treatment with benzyl bromide in acetonitrile, highlights the versatility of acetonitrile as a solvent in facilitating complex organic reactions (G. Yellol et al., 2010).

Reactivity and Catalysis

The oxidation of (3,4-dihydroxyphenyl)acetonitrile results in a product with significant implications for the Gates' morphine synthesis, showcasing the reactivity of acetonitrile-based compounds in complex organic syntheses and their potential applications in pharmaceutical research (E. Land et al., 2003).

properties

IUPAC Name

2-(2-bromophenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWNHVPBRFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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